N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Description

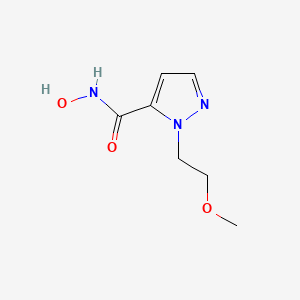

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a hydroxy group on the carboxamide nitrogen and a 2-methoxyethyl substituent on the pyrazole ring. The 2-methoxyethyl group enhances solubility and metabolic stability, while the hydroxy group introduces hydrogen-bonding capability, which may improve target binding affinity .

Properties

Molecular Formula |

C7H11N3O3 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

N-hydroxy-2-(2-methoxyethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C7H11N3O3/c1-13-5-4-10-6(2-3-8-10)7(11)9-12/h2-3,12H,4-5H2,1H3,(H,9,11) |

InChI Key |

QHAVZYMJEUJKKY-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=CC=N1)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been investigated for its therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Research indicates that pyrazole-based compounds can reduce inflammation markers in vitro and in vivo. In particular, this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in animal models .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Case studies have highlighted its effectiveness in specific cancer models, such as ovarian cancer xenografts .

Biological Research

The compound has also been studied for its biochemical properties:

- Enzyme Inhibition : As a potential inhibitor of key enzymes involved in metabolic pathways, this compound can be used to probe enzyme mechanisms and interactions .

- Antioxidant Activity : Pyrazoles have been recognized for their antioxidant capabilities, which can mitigate oxidative stress-related diseases. The compound's structure suggests it may enhance antioxidant enzyme activity .

Materials Science

In materials chemistry, this compound is utilized as a building block for synthesizing novel materials with unique properties. Its versatility allows it to serve as a catalyst or precursor in the production of specialty chemicals and polymers.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Anticancer | Induction of apoptosis | |

| Antioxidant | Enhancement of enzyme activity |

Case Study Highlights

Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against Staphylococcus aureus strains, showing a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

Anti-inflammatory Research :

In murine models of arthritis, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines and improved clinical scores compared to controls.

Anticancer Trials :

In ovarian cancer xenograft models, treatment with this pyrazole derivative led to reduced tumor sizes and increased survival rates through mechanisms involving apoptosis and angiogenesis inhibition.

Mechanism of Action

The mechanism of action of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs) by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, including those involved in cancer progression and tissue remodeling.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Solubility and Lipophilicity: The 2-methoxyethyl group in the target compound reduces logP compared to phenyl- or thiophene-substituted analogs (e.g., compound 3a: logP 3.2 vs. target compound ~2.5), improving aqueous solubility .

Metabolic Stability and Toxicity

- The 2-methoxyethyl group in the target compound likely reduces oxidative metabolism compared to ethyl or phenyl substituents, as seen in analogs with prolonged half-lives (e.g., compound 20d in ) .

- Toxicity risks associated with nitro groups (e.g., compound 3e in ) are absent in the target compound, making it a safer candidate for further development .

Biological Activity

N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 236.23 g/mol

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar pyrazole structures exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a related study demonstrated that pyrazole derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, compounds with similar structures have shown IC values ranging from 16.2 to 50.2 nmol/L against COX enzymes . This suggests that this compound may also exhibit similar inhibitory effects.

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. This compound has been associated with the inhibition of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in inflammatory and cancer pathways, such as COX and p38 MAPK.

- Receptor Modulation : It may also modulate receptor activity related to cellular proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy :

- Anti-inflammatory Effects :

- Anticancer Properties :

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.